5-(氯甲基)-3-异恶唑基 N-甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

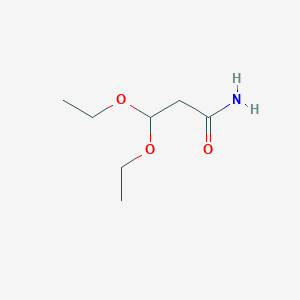

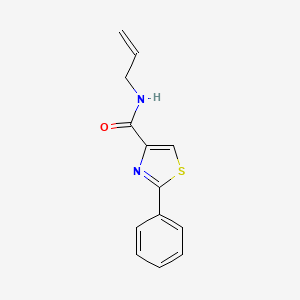

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is a type of carbamate compound. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They include organic compounds obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom . The exact molecular structure of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate . They can also be formed via alcoholysis of carbamoyl chlorides .Physical And Chemical Properties Analysis

Carbamates, such as methyl carbamate, are typically colorless solids . They have a molar mass of 75 g/mol . The solubility of carbamates in water is 20 g/L . The exact physical and chemical properties of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate would require more specific information or experimental data.科学研究应用

互变异构和碱性研究

异恶唑,包括与 5-(氯甲基)-3-异恶唑基 N-甲基氨基甲酸酯 相似的衍生物,因其互变异构而受到研究。Boulton 和 Katritzky (1961 年) 研究了具有五元环的杂芳族化合物的互变异构,重点研究了取代基对异恶唑的互变异构平衡和碱性的影响 (Boulton 和 Katritzky,1961 年)。

抗肿瘤应用

与 5-(氯甲基)-3-异恶唑基 N-甲基氨基甲酸酯 在结构上相关的化合物已在抗肿瘤应用中显示出前景。Stevens 等人 (1984 年) 合成了一种新型广谱抗肿瘤剂,表明异恶唑衍生物在癌症治疗中的潜力 (Stevens 等人,1984 年)。

化学合成和功能化

氯代乙二肟与芳基异氰酸酯反应生成单氨基甲酸酯的反应性证明了氯甲基异恶唑衍生物在合成化学中的多功能性,正如 Witek、Czekanski 和 Kaczmarek (1990 年) 所探讨的那样 (Witek 等人,1990 年)。同样,Potkin 等人 (2015 年) 讨论了从 (5-芳基异恶唑-3-基)氯甲烷合成功能性异恶唑衍生物,重点介绍了通过亲核取代实现的化学多样性 (Potkin 等人,2015 年)。

药物开发和生物活化

开发具有异恶唑环的生物活性分子一直是研究的一个重要领域。Bylund 等人 (2012 年) 报道了苯基甲基异恶唑形成反应性代谢物的生物活化机制,这强调了涉及异恶唑衍生物的药物设计中的药代动力学考虑 (Bylund 等人,2012 年)。

材料科学和药物递送

异恶唑衍生物还在材料科学中找到了应用,特别是在药物递送系统中。Sun 等人 (2021 年) 探讨了 pH 敏感阳离子 Zr-MOF 在药物加载和高灵敏度荧光检测中的双重功能,表明基于异恶唑的化合物在提高药物递送效率方面的潜力 (Sun 等人,2021 年)。

作用机制

Target of Action

The primary targets of carbamate compounds, such as 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, are often enzymes in the nervous system, specifically acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .

Mode of Action

Carbamates inhibit the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron . The overstimulation can result in a range of effects, from twitching and tremors to paralysis and death, depending on the dose and the organism .

Biochemical Pathways

The inhibition of acetylcholinesterase by carbamates affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . The overstimulation caused by the accumulation of acetylcholine can disrupt these processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates like 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can vary. Carbamates are generally well absorbed by ingestion, inhalation, and dermal exposure . They are distributed throughout the body and are metabolized primarily in the liver . The metabolites are usually excreted in the urine .

Result of Action

The primary result of the action of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system . This can cause a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome), as well as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain soil types can enhance the degradation of carbamates, reducing their persistence in the environment . Temperature, humidity, and pH can also affect the stability and efficacy of these compounds . Furthermore, the presence of other chemicals can influence the toxicity of carbamates .

未来方向

属性

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYVZOKFXZYGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=NOC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)